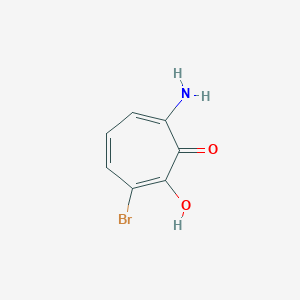
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one: is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds, a hydroxyl group, an amino group, and a bromine atom. This compound is a derivative of tropone, which is known for its non-benzenoid aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, followed by amination using ammonia or an amine under controlled temperature and pH conditions .
Industrial Production Methods: This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-bromo-2-oxo-cyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 7-amino-2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with cellular components. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. The bromine atom can participate in halogen bonding, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Tropone: The parent compound, which lacks the amino and bromine substituents.
Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
101083-97-0 |
|---|---|
Molecular Formula |
C7H6BrNO2 |
Molecular Weight |
216.03 g/mol |
IUPAC Name |
7-amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,9,10,11) |
InChI Key |
WKRRRHKHWKZDKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C(=C1)N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


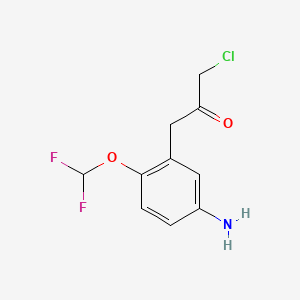
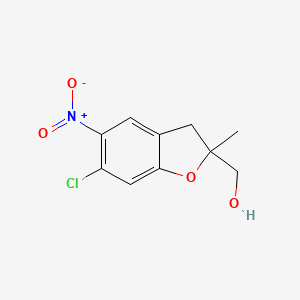
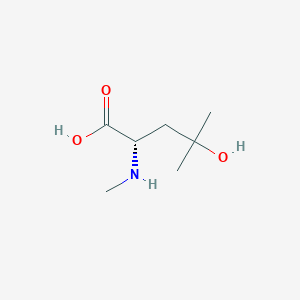
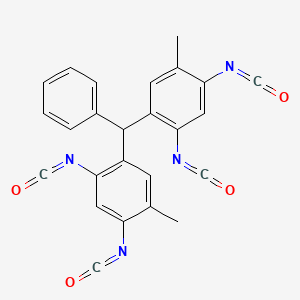


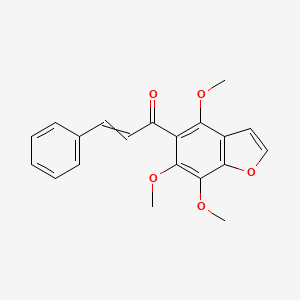

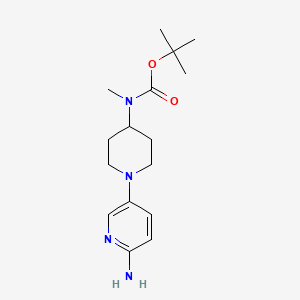
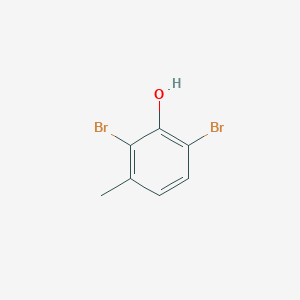
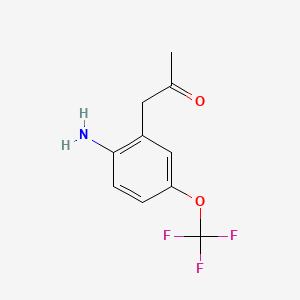
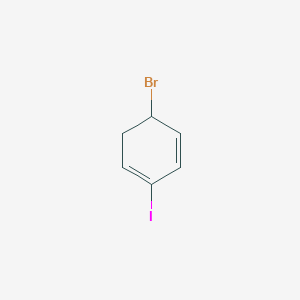
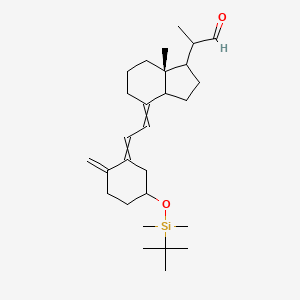
![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
